molecular formula C9H7F6NO B13981257 (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine

(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine

Cat. No.: B13981257
M. Wt: 259.15 g/mol
InChI Key: MAMFWZFFEYGAAN-ZETCQYMHSA-N
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Description

(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl and trifluoromethoxy groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenyl ethers using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The use of photoredox catalysts and visible light irradiation can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced products.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in medicinal chemistry and material sciences .

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1

InChI Key

MAMFWZFFEYGAAN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N

Origin of Product

United States

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